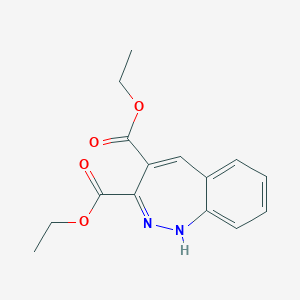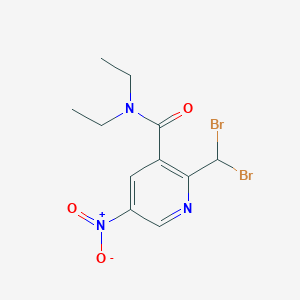
2-(Dibromomethyl)-N,N-diethyl-5-nitropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dibromomethyl)-N,N-diethyl-5-nitropyridine-3-carboxamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a dibromomethyl group, a nitro group, and a pyridine ring, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibromomethyl)-N,N-diethyl-5-nitropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable pyridine derivative, followed by the introduction of the nitro group and the carboxamide functionality. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and nitration reactions, followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(Dibromomethyl)-N,N-diethyl-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine or other functional groups.
Substitution: The dibromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
2-(Dibromomethyl)-N,N-diethyl-5-nitropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Dibromomethyl)-N,N-diethyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The dibromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Bromomethyl-2’-dibromomethyl-1,1’-binaphthyl: This compound shares the dibromomethyl group but differs in its overall structure and properties.
1-(Dibromomethyl)-2-nitrobenzene: Similar in having both dibromomethyl and nitro groups, but with a different aromatic core.
Uniqueness
2-(Dibromomethyl)-N,N-diethyl-5-nitropyridine-3-carboxamide is unique due to its specific combination of functional groups and the pyridine ring, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
59290-78-7 |
|---|---|
分子式 |
C11H13Br2N3O3 |
分子量 |
395.05 g/mol |
IUPAC名 |
2-(dibromomethyl)-N,N-diethyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C11H13Br2N3O3/c1-3-15(4-2)11(17)8-5-7(16(18)19)6-14-9(8)10(12)13/h5-6,10H,3-4H2,1-2H3 |
InChIキー |
HGDUTGOFUYKVDI-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C1=C(N=CC(=C1)[N+](=O)[O-])C(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


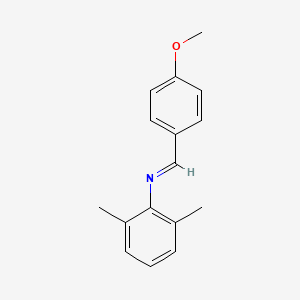
![N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14613520.png)
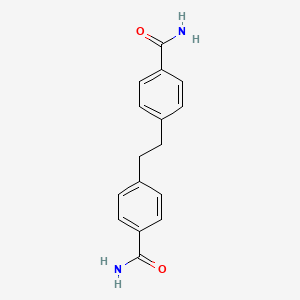
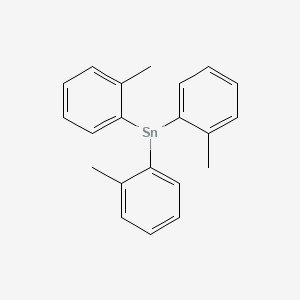
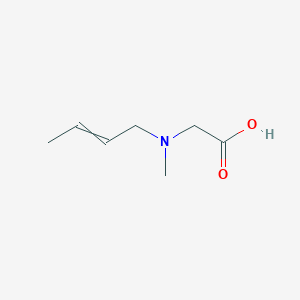
![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)
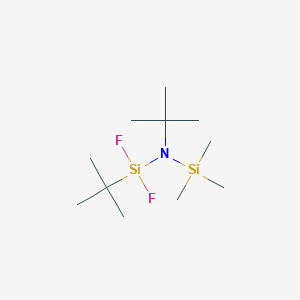

![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)
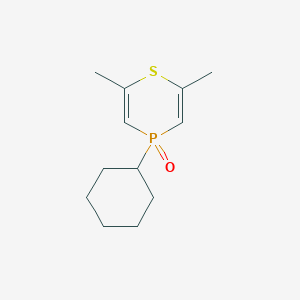
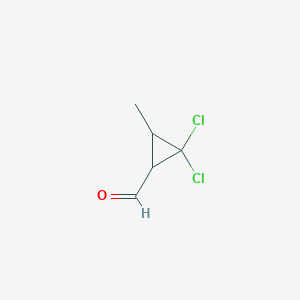
![4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14613575.png)
![4-{[(2,4-Dichlorophenoxy)acetyl]oxy}butyl prop-2-enoate](/img/structure/B14613582.png)
